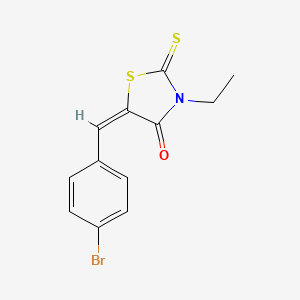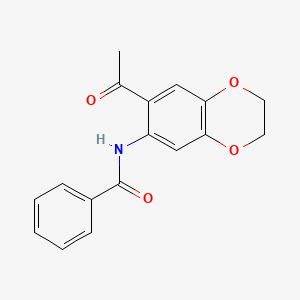
N-(3-butoxypropyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-1-phenylmethanesulfonamide, also known as BPPM, is a chemical compound that has been widely used in scientific research for its various applications. BPPM is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
N-(3-butoxypropyl)-1-phenylmethanesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(3-butoxypropyl)-1-phenylmethanesulfonamide binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions in the body, leading to a decrease in blood pH. N-(3-butoxypropyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-butoxypropyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-butoxypropyl)-1-phenylmethanesulfonamide is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, N-(3-butoxypropyl)-1-phenylmethanesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in aqueous solutions. N-(3-butoxypropyl)-1-phenylmethanesulfonamide also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are many future directions for the use of N-(3-butoxypropyl)-1-phenylmethanesulfonamide in scientific research. One possible direction is the development of new metal complexes using N-(3-butoxypropyl)-1-phenylmethanesulfonamide as a ligand. These complexes could have potential applications in catalysis and other chemical reactions. Another possible direction is the use of N-(3-butoxypropyl)-1-phenylmethanesulfonamide as a tool for the study of carbonic anhydrase and its role in acid-base balance. Finally, N-(3-butoxypropyl)-1-phenylmethanesulfonamide could be used as a starting material for the synthesis of new organic compounds with potential pharmaceutical applications.
Méthodes De Synthèse
N-(3-butoxypropyl)-1-phenylmethanesulfonamide can be synthesized using various methods. One of the most common methods is the reaction of 3-butoxypropylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(3-butoxypropyl)-1-phenylmethanesulfonamide, which is then purified using column chromatography.
Applications De Recherche Scientifique
N-(3-butoxypropyl)-1-phenylmethanesulfonamide has been widely used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been used in catalysis and other chemical reactions. N-(3-butoxypropyl)-1-phenylmethanesulfonamide has also been used as a reagent in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-2-3-11-18-12-7-10-15-19(16,17)13-14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAOKCEWQFGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)

![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)